![molecular formula C23H37ClO5 B611950 propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate CAS No. 154927-31-8](/img/structure/B611950.png)
propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK118182 isopropyl ester is a prodrug formulation of ZK118182, a prostaglandin analog. This compound is designed to enhance corneal absorption and has potent DP-agonist activity. It is primarily used in research related to intraocular pressure reduction, making it a valuable tool in the study of glaucoma .
Mechanism of Action
Target of Action
ZK118182 isopropyl ester is a prostaglandin (PG) analog that primarily targets the DP receptor . The DP receptor is a G-protein coupled receptor that mediates the biological effects of prostaglandins, which are lipid compounds involved in a variety of physiological and pathological processes.
Mode of Action
ZK118182 isopropyl ester exhibits potent DP-agonist activity . As an agonist, it binds to the DP receptor and induces a conformational change, activating the receptor. This activation triggers a series of intracellular events, leading to the physiological responses associated with prostaglandins.
Pharmacokinetics
ZK118182 isopropyl ester is a prodrug formulation of ZK118182, designed to enhance corneal absorption . The term “prodrug” refers to a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, the isopropyl ester group in ZK118182 isopropyl ester enhances its lipophilicity, aiding in its absorption through the cornea.
Result of Action
The primary result of ZK118182 isopropyl ester’s action is the reduction of intraocular pressure (IOP). Elevated IOP is a significant risk factor in developing glaucoma, a group of eye conditions that damage the optic nerve. At a dose of 0.03 μg, ZK118182 isopropyl ester has been shown to lower monkey and rabbit IOP by 46% and 20%, respectively, two hours after dosing .
Biochemical Analysis
Biochemical Properties
ZK118182 isopropyl ester plays a crucial role in biochemical reactions by acting as a potent DP receptor agonist. It has an EC50 value of 16.5 nM and a high nanomolar affinity for the DP receptor (Ki = 74 nM) . The compound interacts with various enzymes, proteins, and other biomolecules, primarily targeting the DP receptor. This interaction leads to the activation of downstream signaling pathways that contribute to its therapeutic effects .
Cellular Effects
ZK118182 isopropyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to lower intraocular pressure in monkey and rabbit models by 46% and 20%, respectively, two hours after dosing . This effect is achieved through the activation of DP receptors, which leads to changes in cellular signaling and gene expression .
Molecular Mechanism
The molecular mechanism of ZK118182 isopropyl ester involves its binding to DP receptors, leading to receptor activation. This activation triggers a cascade of intracellular signaling events that result in the therapeutic effects observed. The compound’s high affinity for the DP receptor ensures effective binding and activation, which is crucial for its function . Additionally, ZK118182 isopropyl ester may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ZK118182 isopropyl ester change over time. The compound is stable and can be stored at -20°C for up to one year . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that ZK118182 isopropyl ester maintains its potency and effectiveness over extended periods .
Dosage Effects in Animal Models
The effects of ZK118182 isopropyl ester vary with different dosages in animal models. At a dosage of 0.03 μg, the compound has been shown to lower intraocular pressure significantly in monkey and rabbit models . Higher doses may lead to increased potency, but there is also a risk of toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
ZK118182 isopropyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to the active form, ZK118182 . This conversion is crucial for the compound’s therapeutic effects. The metabolic pathways also influence the compound’s stability and degradation, affecting its overall efficacy .
Transport and Distribution
Within cells and tissues, ZK118182 isopropyl ester is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s prodrug formulation is designed to improve corneal absorption, ensuring effective delivery to the target site .
Subcellular Localization
ZK118182 isopropyl ester exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that ZK118182 isopropyl ester exerts its effects precisely where needed, enhancing its therapeutic potential .
Preparation Methods
The synthesis of ZK118182 isopropyl ester involves the esterification of ZK118182 with isopropyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
ZK118182 isopropyl ester undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, ZK118182 isopropyl ester can hydrolyze to form ZK118182 and isopropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ZK118182 isopropyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is used to investigate the role of prostaglandin analogs in biological systems.
Medicine: ZK118182 isopropyl ester is studied for its potential in reducing intraocular pressure, making it relevant in glaucoma research.
Comparison with Similar Compounds
ZK118182 isopropyl ester is unique due to its enhanced corneal absorption and potent DP-agonist activity. Similar compounds include:
ZK118182: The parent compound, which has similar DP-agonist activity but lower corneal absorption.
Other Prostaglandin Analogs: Compounds like latanoprost and travoprost, which are also used to reduce intraocular pressure but have different absorption and efficacy profiles
Properties
CAS No. |
154927-31-8 |
|---|---|
Molecular Formula |
C23H37ClO5 |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |
InChI |
InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
QLJUNFBXIBNQOL-LMJZMJOFSA-N |
SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
Isomeric SMILES |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK118182; ZK 118182; ZK-118182. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


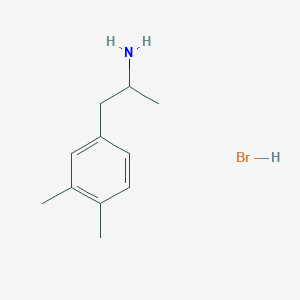

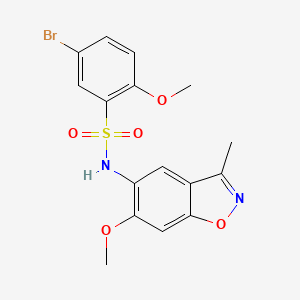
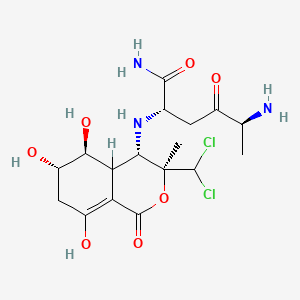
![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)
![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
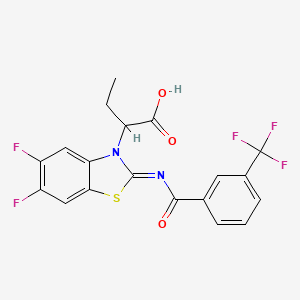
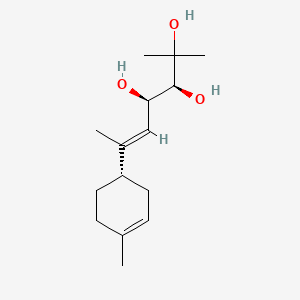
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
